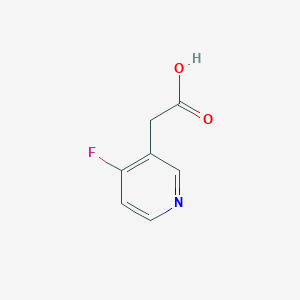

2-(4-Fluoropyridin-3-yl)acetic acid

Description

Significance of Pyridine-Based Compounds in Organic Synthesis and Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in the realms of organic synthesis and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, basicity, and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules.

In medicinal chemistry, the pyridine scaffold is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are critical for molecular recognition at receptor binding sites.

Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Heterocyclic Acids

The introduction of fluorine atoms into organic molecules, particularly heterocyclic acids, has become a powerful strategy in modern drug design and materials science. Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size.

Key effects of fluorine substitution include:

Modulation of Acidity: The strong electron-withdrawing nature of fluorine can significantly increase the acidity of a nearby carboxylic acid group. This alteration of pKa can influence a compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding affinity to biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to electrostatic and steric interactions. This can lead to a more favorable orientation for binding to a target protein.

Enhanced Binding Affinity: In some cases, fluorine can participate in favorable interactions with protein active sites, such as hydrogen bonds or multipolar interactions, thereby enhancing the binding affinity of a ligand.

Historical Context of Fluoropyridine Synthesis and Derivatization

The synthesis of fluorinated pyridines has been an area of active research for several decades. Early methods often involved harsh reaction conditions and offered limited regioselectivity. However, significant advancements have been made in the development of milder and more selective fluorination techniques.

Modern synthetic strategies for accessing fluoropyridines include:

Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group on the pyridine ring, such as a halogen or a nitro group, is displaced by a fluoride source.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine.

Direct C-H Fluorination: More recent developments have focused on the direct replacement of a C-H bond with a C-F bond using electrophilic fluorinating agents. This approach offers a more atom-economical and efficient route to fluorinated heterocycles.

From Fluorinated Building Blocks: The use of readily available fluorinated starting materials that can be elaborated into the desired pyridine ring system is another important strategy.

Once synthesized, fluoropyridines can be further derivatized using a wide range of organic reactions to introduce various functional groups, including the acetic acid moiety.

Overview of the Research Landscape for 2-(4-Fluoropyridin-3-yl)acetic acid and Related Analogues

The research landscape for "this compound" itself appears to be in its nascent stages, with limited specific studies published in readily accessible scientific literature. However, the broader class of fluoropyridine-acetic acids and their analogues are of significant interest, particularly in the context of drug discovery.

A patent for the preparation of related compounds, such as "(6-fluoro-4-iodo-pyridin-3-yl)-acetonitrile," suggests that molecules with a similar scaffold are being explored as intermediates in the synthesis of more complex molecules, potentially for pharmaceutical applications googleapis.com. The acetonitrile group in this precursor can be hydrolyzed to the corresponding acetic acid.

Commercial availability of "this compound" and its isomers, such as 2-(2-Amino-3-fluoropyridin-4-yl)acetic acid and 2-(3-Fluoropyridin-4-yl)acetic acid, from various chemical suppliers indicates that these compounds are being used as building blocks in synthetic chemistry research.

The general research interest in related analogues stems from their potential to act as bioisosteres of known active compounds, where the unique properties of the fluoropyridine ring can lead to improved pharmacological profiles.

Objectives and Scope of Academic Inquiry into this compound

Given the current state of research, the primary objectives for academic inquiry into "this compound" would likely focus on:

Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this specific isomer.

Thorough Physicochemical Characterization: Detailed investigation of its structural, electronic, and spectroscopic properties.

Exploration of its Chemical Reactivity: Understanding how the interplay of the fluorine atom, the pyridine nitrogen, and the acetic acid group influences its reactivity in various chemical transformations.

Investigation of its Biological Activity: Screening the compound and its derivatives for potential applications in medicinal chemistry, drawing parallels from the known biological activities of other pyridine-acetic acid derivatives.

Computational and Theoretical Studies: Employing computational methods to predict its properties, conformation, and potential interactions with biological targets.

The scope of inquiry would be to establish a foundational understanding of this compound, which could then serve as a basis for its application in more complex synthetic and medicinal chemistry programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVDFKWAVPEGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700057 | |

| Record name | (4-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000566-82-4 | |

| Record name | (4-Fluoropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Elucidation of 2 4 Fluoropyridin 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(4-Fluoropyridin-3-yl)acetic acid, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and confirms the substitution pattern on the pyridine (B92270) ring.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The structure of this compound contains five protons: three on the pyridine ring and two on the methylene (B1212753) bridge of the acetic acid side chain. The acidic proton of the carboxyl group is often observed as a broad singlet or may exchange with deuterium (B1214612) in solvents like D₂O, sometimes rendering it invisible.

The three aromatic protons are expected to appear in the downfield region typical for heterocyclic aromatic systems. Their chemical shifts and multiplicities are influenced by the electron-withdrawing nitrogen atom and the fluorine substituent. The proton at position 2 (H-2) is adjacent to the nitrogen and is expected to be the most downfield. The proton at position 6 (H-6) is also adjacent to the nitrogen, while the proton at position 5 (H-5) is coupled to both H-6 and the fluorine at C-4. The methylene protons (-CH₂-) of the acetic acid moiety are adjacent to the pyridine ring and the carboxyl group, and they are expected to appear as a singlet in the midfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.45 | d | J(H,F) ≈ 1.5 |

| H-6 | 8.35 | d | J(H,H) ≈ 5.0 |

| H-5 | 7.20 | dd | J(H,H) ≈ 5.0, J(H,F) ≈ 8.0 |

| -CH₂- | 3.75 | s | - |

| -COOH | 11.50 | br s | - |

Note: Predicted values are based on standard chemical shift increments and coupling constant ranges. Actual experimental values may vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The structure of this compound possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atoms of the pyridine ring are expected in the aromatic region, with their shifts influenced by the nitrogen and fluorine atoms. The carbon atom bonded to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature. Other carbons in the ring may show smaller two- or three-bond couplings to fluorine. The carbonyl carbon (-COOH) is characteristically found far downfield, while the methylene carbon (-CH₂-) appears in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 151.0 | d | ³JCF ≈ 4.0 |

| C-3 | 125.0 | d | ²JCF ≈ 18.0 |

| C-4 | 160.0 (d) | d | ¹JCF ≈ 250.0 |

| C-5 | 118.0 | d | ²JCF ≈ 20.0 |

| C-6 | 148.0 | d | ⁴JCF ≈ 3.0 |

| -CH₂- | 35.0 | s | - |

| -COOH | 172.0 | s | - |

Note: Predicted values are based on standard chemical shift increments and coupling constant ranges. Actual experimental values may vary based on solvent and concentration.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal is determined by its coupling to nearby protons. The fluorine at C-4 will couple to the protons at C-3 (which is substituted) and C-5. However, since C-3 bears the acetic acid group, the primary coupling will be to the proton at C-5 (a three-bond coupling, ³JHF) and potentially a smaller coupling to the proton at C-2 (a four-bond coupling, ⁴JHF). This would typically result in a doublet or a doublet of doublets.

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle and providing definitive structural proof.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the pyridine protons at C-5 and C-6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlations). It is instrumental in assigning the protonated carbons. For instance, it would show correlations between the signal for H-2 and C-2, H-5 and C-5, H-6 and C-6, and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different parts of the molecule. The most critical HMBC correlation for this structure would be between the methylene protons (-CH₂-) and the pyridine carbons C-3 and C-4, as well as the carbonyl carbon (-COOH). This unequivocally establishes the position of the acetic acid substituent on the pyridine ring.

Table 3: Key Predicted 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Significance |

|---|---|---|---|

| COSY | H-5 | H-6 | Confirms adjacency of these protons on the pyridine ring. |

| HSQC | H-2, H-5, H-6, -CH₂- | C-2, C-5, C-6, -CH₂- | Assigns directly bonded proton-carbon pairs. |

| HMBC | -CH₂- protons | C-3, C-4, -COOH | Confirms the attachment of the acetic acid group to the C-3 position. |

| HMBC | H-2 | C-3, C-4, C-6 | Helps in assigning the quaternary carbons and confirms ring structure. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₇H₆FNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 4: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₇FNO₂⁺ | 156.0455 |

| [M+Na]⁺ | C₇H₆FNNaO₂⁺ | 178.0275 |

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for this molecule would be the loss of the carboxyl group as carbon dioxide (a loss of 44.00 Da), or the cleavage of the entire acetic acid side chain.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the initial ionization in the mass spectrometer would produce a molecular ion [M]+ or a protonated molecule [M+H]+. Subsequent fragmentation of this precursor ion provides valuable structural information.

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group. libretexts.org The most prominent fragmentations expected for this compound would include the loss of the hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). libretexts.orgdocbrown.info

Loss of •OH: Cleavage of the C-OH bond results in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-17]. This acylium ion is resonance-stabilized.

Loss of •COOH: Cleavage of the bond between the methylene group and the carboxyl group leads to the loss of a 45 mass unit fragment, corresponding to [M-45]. docbrown.info This would result in a fluoropyridinylmethyl cation.

Decarboxylation: Another common pathway for carboxylic acids is the loss of carbon dioxide (CO2), leading to a fragment at [M-44].

Pyridine Ring Fragmentation: The fluoropyridine ring itself can undergo complex fragmentation, although it is generally more stable due to its aromaticity. libretexts.org

These fragmentation patterns allow for the unambiguous identification of the carboxylic acid moiety and the fluoropyridine core of the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound (Molecular Weight: 155.13 g/mol )

| Precursor Ion (m/z) | Fragment Ion | Mass Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| [M+H]⁺ (156.05) | Loss of H₂O | 18 | 138.04 |

| [M+H]⁺ (156.05) | Loss of CO | 28 | 128.05 |

| [M+H]⁺ (156.05) | Loss of HCOOH (formic acid) | 46 | 110.04 |

Table data is derived from general fragmentation principles for carboxylic acids and pyridines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid molecules. libretexts.orgcore.ac.uk

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The aliphatic C-H stretching from the methylene (-CH₂-) group will absorb in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl group stretching vibration is expected between 1700 and 1760 cm⁻¹. libretexts.org The exact position can be influenced by dimerization through hydrogen bonding.

C=C and C=N Stretches (Aromatic Ring): The pyridine ring will exhibit several medium to strong absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹, corresponding to C=C and C=N stretching vibrations. youtube.com

C-O Stretch and O-H Bend: The stretching vibration of the C-O single bond and the bending vibration of the O-H group in the carboxylic acid are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. libretexts.org

C-F Stretch: A strong and characteristic absorption band for the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500–3300 | Strong, very broad |

| Pyridine Ring | =C-H stretch | 3000–3100 | Medium to weak |

| Methylene | -C-H stretch | 2850–3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700–1760 | Strong, sharp |

| Pyridine Ring | C=C, C=N stretch | 1400–1600 | Medium to strong |

| Carboxylic Acid | O-H bend | 1395–1440 | Medium |

| Carboxylic Acid | C-O stretch | 1210–1320 | Strong |

Table data is based on established IR spectroscopy correlation tables. libretexts.orgcore.ac.uklibretexts.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions.

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, a common and effective method for crystal growth is slow evaporation from a suitable solvent. acadpubl.eu This process involves dissolving the compound in a solvent or solvent mixture in which it is moderately soluble (e.g., methanol, ethanol, or acetone-water mixtures) to create a saturated or near-saturated solution. nih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals. acadpubl.eu

The quality of the resulting crystals is assessed visually for clear facets and the absence of cracks or twinning. Definitive quality assessment is performed by exposing a selected crystal to an X-ray beam in a diffractometer. High-quality crystals produce sharp, well-defined diffraction spots. researchgate.net

While a specific crystal structure for this compound is not publicly available, the expected geometric parameters can be inferred from crystallographic data of closely related molecules, such as other pyridine-carboxylic acids and fluorinated aromatic compounds. nih.govresearchgate.net X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and the dihedral angles that define the molecule's conformation.

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| Carboxyl C=O | C=O | ~1.22 Å |

| Carboxyl C-O | C-OH | ~1.31 Å |

| Carboxyl O-H | O-H | ~0.97 Å |

| Pyridine C-F | C-F | ~1.35 Å researchgate.net |

| Pyridine C-N | C-N | ~1.34 Å nih.gov |

| Pyridine C-C | C-C | ~1.39 Å nih.gov |

| **Bond Angles (°) ** | ||

| Carboxyl | O=C-O | ~123° |

| Carboxyl | C-C-O | ~112° |

| Pyridine Ring | C-C-C / C-N-C | ~120° (internal angles) |

| Dihedral Angles (°) |

Values are typical and based on data from similar structures reported in crystallographic databases. nih.govresearchgate.netresearchgate.net

The solid-state packing of this compound molecules is expected to be dominated by strong intermolecular interactions.

π-π Stacking: The aromatic fluoropyridine rings are capable of engaging in π-π stacking interactions. uj.edu.pl These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the cohesion of the crystal structure. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | D···A distance ~2.6-2.7 Å |

| Hydrogen Bond | O-H (carboxyl) | N (pyridine) | D···A distance ~2.7-2.9 Å |

| Hydrogen Bond | C-H (ring/CH₂) | O=C / F | D···A distance ~3.0-3.5 Å |

Data is based on analysis of similar molecular crystals. psu.eduresearchgate.netuj.edu.pl

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as dnorm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which appear as red areas and correspond to hydrogen bonds and other strong interactions. nih.gov

Expected Findings:

O···H/H···O contacts would appear as a pair of sharp spikes in the fingerprint plot, characteristic of the strong O-H···O and O-H···N hydrogen bonds. nih.gov

H···H contacts would likely represent the largest percentage of the surface area, appearing as a large, diffuse region in the plot, due to the abundance of hydrogen atoms on the molecular periphery. nih.gov

C···H/H···C contacts would represent C-H···π interactions. nih.gov

F···H/H···F contacts would be visible, quantifying the contribution of C-H···F interactions.

C···C contacts would indicate the presence of π-π stacking.

This quantitative analysis provides a detailed understanding of the forces governing the supramolecular architecture of the compound in the solid state.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

| Acetone |

| Carbon dioxide |

Computational Chemistry and Theoretical Insights into 2 4 Fluoropyridin 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. These methods provide detailed information about electron distribution, molecular energy, and geometric parameters.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.govniscpr.res.inresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining a high degree of accuracy. niscpr.res.in

For 2-(4-Fluoropyridin-3-yl)acetic acid, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. researchgate.net This process finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable arrangement in the gaseous phase.

From this calculation, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This table presents hypothetical, yet typical, data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation for illustrative purposes, as specific literature values are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-C (ring) | 1.39 - 1.41 | |

| C-N (ring) | 1.33 - 1.34 | |

| **Bond Angles (°) ** | O=C-O | 124.5 |

| C-C-F | 119.0 | |

| C-N-C | 117.5 |

Quantum chemical methods, particularly DFT, are now routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These calculations are a crucial step for the unambiguous assignment of complex molecular structures. nih.govresearchgate.net The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts can confirm its structure. nih.gov Linear scaling methods are often applied to computational results to correct for systematic errors and improve the correlation with experimental data. nih.gov The accuracy of these predictions allows for the confident assignment of specific shifts to individual atoms within the molecule, which can be particularly challenging in multi-substituted aromatic systems. nih.gov

Table 2: Illustrative Comparison of Hypothetical Experimental and DFT-Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹⁹F | C4-F | -125.0 | -124.2 |

| ¹³C | C=O | 175.3 | 174.8 |

| C-F | 162.1 | 161.5 | |

| C2 | 148.9 | 148.2 | |

| ¹H | O-H | 12.1 | 11.9 |

| H2 (ring) | 8.5 | 8.4 |

Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a chemical reaction, chemists can understand its mechanism, predict its feasibility, and determine the activation energy, which governs the reaction rate.

For this compound, these methods could be used to explore its synthesis routes or its metabolic degradation pathways. For instance, calculations could model the decarboxylation of the molecule or its reaction with a biological target. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation barrier for the reaction can be quantified. This information is vital for optimizing reaction conditions or understanding the molecule's stability.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack).

An MEP map of this compound would provide a clear picture of its electrostatic landscape. Typically, colors are used to represent different potential values: red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor), with other colors like green representing intermediate or neutral potential.

For this molecule, the most negative regions (red) would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. Conversely, the most positive region (blue) would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and hydrogen bond donation. The hydrogen atoms on the pyridine ring would also exhibit a lesser degree of positive potential.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound Note: Vmin refers to the minimum (most negative) potential, and Vmax refers to the maximum (most positive) potential. Values are illustrative and given in kcal/mol.

| Site | Feature | Predicted MEP Value (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Vmin | -55.0 | Electrophilic attack, H-bond acceptor |

| Hydroxyl Oxygen (C-O-H) | Vmin | -42.5 | Electrophilic attack, H-bond acceptor |

| Pyridine Nitrogen | Vmin | -38.0 | Electrophilic attack, H-bond acceptor |

| Carboxylic Hydrogen (O-H) | Vmax | +65.0 | Nucleophilic attack, H-bond donor |

The insights gained from MEP analysis are crucial for predicting how a molecule will interact with other molecules, including receptors, enzymes, or other components in a condensed phase. chemrxiv.orgresearchgate.net The electrostatic potential is a key determinant of noncovalent interactions, such as hydrogen bonding and van der Waals forces, which govern molecular recognition and binding affinity.

By identifying the electron-rich and electron-poor sites on this compound, one can predict its primary modes of intermolecular interaction. The strong negative potential on the carboxyl oxygens and pyridine nitrogen makes them potent hydrogen bond acceptors. The highly positive potential on the carboxylic hydrogen makes it a strong hydrogen bond donor. These features suggest that the molecule can form strong, directional hydrogen bonds, which would be critical in determining its crystal structure and its ability to bind to a biological target. The quantitative values of the MEP minima (Vmin) and maxima (Vmax) can be correlated with binding affinities, aiding in the virtual screening and design of new drug candidates. chemrxiv.org

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. wikipedia.org For this compound, a detailed analysis of these forces, including hydrogen bonds, halogen bonds, and π-system interactions, provides insight into its chemical behavior and potential as a ligand.

Reduced Density Gradient (RDG) Analysis of Hydrogen Bonding and Halogen Bonding

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). wikipedia.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org These interactions can be further characterized by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions. wikipedia.org

Hydrogen Bonding: The this compound molecule possesses functional groups capable of both donating and accepting hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). The nitrogen atom of the pyridine ring also acts as a hydrogen bond acceptor. Intramolecular hydrogen bonding between the carboxylic acid group and the pyridine nitrogen is possible, which would influence the molecule's preferred conformation. Intermolecularly, these groups can form strong hydrogen bonds with water, amino acid residues in a protein active site, or other molecules of the same compound, potentially leading to dimer formation in the solid state.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. princeton.edu The fluorine atom on the pyridine ring of this compound can act as a halogen bond donor. The strength of the σ-hole is influenced by the electron-withdrawing nature of the groups attached to the carbon-halogen bond. princeton.edu In this molecule, the aromatic pyridine ring enhances the electrophilic character of the fluorine atom's σ-hole, enabling it to interact favorably with electron-rich atoms like oxygen or nitrogen, or even π-systems. princeton.edu

RDG analysis would visualize these interactions as distinct isosurfaces between the interacting atoms. The table below presents hypothetical data from a theoretical RDG analysis, illustrating the expected characteristics of these bonds.

| Interaction Type | Interacting Groups | Typical Bond Distance (Å) | Electron Density ρ(r) (a.u.) | sign(λ₂)ρ (a.u.) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Intermolecular Hydrogen Bond | Carboxyl OH···N(Pyridine) | 1.8 - 2.2 | 0.025 - 0.040 | -0.020 to -0.035 | -5 to -8 |

| Intermolecular Hydrogen Bond | Carboxyl C=O···H-N(Amide) | 1.9 - 2.3 | 0.020 - 0.035 | -0.015 to -0.030 | -4 to -7 |

| Halogen Bond | Pyridine C-F···O(Carbonyl) | 2.8 - 3.2 | 0.008 - 0.015 | -0.005 to -0.010 | -1 to -3 |

Note: The data in this table are representative values based on computational studies of similar molecular systems and are intended for illustrative purposes.

Quantitative Assessment of π-π Stacking and Dispersive Forces

The fluorinated pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions are critical for the binding of ligands to protein targets that feature aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). The presence of the electronegative fluorine atom can modulate the electrostatic potential of the ring, favoring interactions with electron-rich aromatic systems.

Dispersive forces, also known as London dispersion forces, are a component of van der Waals forces and are present between all molecules. wikipedia.org They arise from temporary fluctuations in electron density. wikipedia.org For a molecule like this compound, the cumulative effect of these interactions across its entire surface area can significantly contribute to its binding affinity within a sterically complementary pocket.

Computational methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., M06-2X or ωB97XD functionals), are employed to quantify the energy of these weak interactions. researchgate.netmdpi.com

| Interaction Type | Interacting Systems | Geometry | Typical Inter-planar Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| π-π Stacking | Fluoropyridine···Benzene (e.g., Phe residue) | Parallel-displaced | 3.4 - 3.8 | -2.0 to -4.5 |

| π-π Stacking | Fluoropyridine···Phenol (e.g., Tyr residue) | T-shaped | 4.5 - 5.0 (centroid to H) | -1.5 to -3.0 |

| Dispersive Forces | Molecule in a hydrophobic pocket | N/A | N/A | -3.0 to -6.0 (total contribution) |

Note: The data in this table are representative values based on computational studies of similar molecular systems and are intended for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can reveal conformational changes, solvent interactions, and the dynamics of ligand-protein binding events.

Conformational Sampling and Dynamics in Solution

In a solvent environment, this compound is not static. The single bonds in the acetic acid side chain allow for rotational freedom, leading to a variety of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule in an aqueous solution. These simulations track the torsional angles of the side chain relative to the pyridine ring over time, revealing the most populated (lowest energy) conformational states. Understanding these preferred shapes is crucial, as only specific conformations may be suitable for binding to a biological target. The simulations also characterize the dynamic interactions between the solute and surrounding water molecules, including the formation and breaking of hydrogen bonds.

Ligand-Protein Binding Simulations (mechanistic focus, e.g., enzyme active site interactions)

MD simulations are invaluable for elucidating the mechanistic details of how a ligand like this compound interacts with a protein target, such as an enzyme active site. After an initial docking pose is generated, a long-timescale MD simulation can be performed on the ligand-protein complex.

These simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, the stability of the binding pose can be confirmed.

Identify Key Interactions: The simulation trajectory can be analyzed to quantify the persistence of specific non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) over time. wikipedia.org

Reveal Allosteric Effects: The binding of the ligand may induce conformational changes in the protein that are transmitted to distant sites, which can be captured by MD simulations.

For example, in a hypothetical simulation of this compound bound to a kinase active site, the analysis would likely focus on the hydrogen bonds formed between the ligand's carboxylic acid and backbone amides of the hinge region, as well as interactions involving the fluoropyridine moiety in the hydrophobic pocket. The fluorine atom could form a key halogen bond with a carbonyl oxygen from an amino acid side chain or the protein backbone, anchoring the ligand in a specific orientation.

| Ligand Functional Group | Potential Interacting Protein Residue(s) | Type of Interaction | Mechanistic Role |

|---|---|---|---|

| Carboxylic Acid (OH) | Hinge Region Backbone Amide (e.g., Cys, Met) | Hydrogen Bond (Donor) | Anchors the ligand to the hinge region. |

| Carboxylic Acid (C=O) | Catalytic Lysine (NH₃⁺) | Hydrogen Bond (Acceptor), Ionic | Orients the ligand for proper activity. |

| Pyridine Nitrogen | Gatekeeper Residue (e.g., Thr) OH | Hydrogen Bond (Acceptor) | Provides selectivity and additional stability. |

| Fluorine Atom | Backbone Carbonyl Oxygen | Halogen Bond | Enhances binding affinity and specificity. |

| Pyridine Ring | Aromatic Residues (Phe, Tyr) | π-π Stacking | Contributes to binding in the hydrophobic pocket. |

Exploration of Mechanistic Chemical and Biological Interactions

2-(4-Fluoropyridin-3-yl)acetic acid as a Building Block in Complex Molecular Scaffolds

The inherent reactivity and specific stereoelectronic properties of this compound make it an ideal starting point for the synthesis of more complex molecules. Chemists leverage this scaffold to generate libraries of related compounds, enabling a systematic exploration of how structural changes influence biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into the chemical features necessary for a desired biological effect. By synthesizing analogues such as quinoline (B57606) carboxylic acids, piperidine (B6355638) acetic acids, and oxazolidinones, researchers can probe the chemical space around the original scaffold.

Quinoline Carboxylic Acids: These analogues are often synthesized to target enzymes like Dihydroorotate Dehydrogenase (DHODH). The synthesis can involve classic methods like the Pfitzinger condensation or modern cross-coupling reactions such as the Suzuki reaction to introduce molecular diversity. nih.gov For instance, a synthetic route might involve coupling a boronic acid derivative of the fluoropyridine moiety with a suitable quinoline precursor to expand the SAR. nih.gov

Piperidine Acetic Acids: Fluorinated piperidine acetic acids have been developed as modulators of gamma-secretase. nih.gov The synthesis of these compounds can be complex, sometimes involving unique fluorination techniques to create key intermediates. nih.gov These analogues help in understanding the spatial and electronic requirements for potent and selective modulation of the enzyme complex.

Oxazolidinone Derivatives: Oxazolidinones are a significant class of antibacterial agents. nih.govfrontiersin.org The this compound moiety can be incorporated into the oxazolidinone structure, for example, by linking it to the nitrogen of the oxazolidinone ring. nih.gov SAR studies on these derivatives have revealed that modifications to the 5-substituent of the oxazolidinone ring can significantly impact antibacterial potency. nih.gov

| Analogue Class | Key Synthetic Strategies | Primary Biological Target Example | Reference |

|---|---|---|---|

| Quinoline Carboxylic Acids | Pfitzinger Condensation, Suzuki Coupling | Dihydroorotate Dehydrogenase (DHODH) | nih.gov |

| Piperidine Acetic Acids | Selective β-difluorination (e.g., with Selectfluor) | Gamma-Secretase | nih.gov |

| Oxazolidinone Derivatives | Coupling of the fluoropyridine moiety to the oxazolidinone core | Bacterial Ribosome | nih.gov |

Systematic modification of the core structure is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modified Acetic Acid Moiety: The carboxylic acid group is a common point for modification. It can be converted into esters, amides, or more complex functional groups like hydrazides, which can then serve as handles for further elaboration. arkat-usa.org For example, reacting the corresponding acetohydrazide with various aldehydes can produce Schiff bases, or treatment with thioglycolic acid can yield thiazolidinone derivatives. arkat-usa.orgsruc.ac.uk These changes can transform the molecule's physicochemical properties, such as its ability to act as a hydrogen bond donor or acceptor, profoundly impacting its interaction with biological targets.

In Vitro and In Silico Investigation of Molecular Target Interactions

To understand the mechanism of action of newly synthesized compounds, a combination of in vitro biochemical assays and in silico computational modeling is employed. These studies provide direct evidence of target engagement and offer a rational basis for further structural optimization.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for therapies against cancer, autoimmune disorders, and parasitic diseases. nih.govmedchemexpress.com Quinoline carboxylic acid derivatives have been shown to be potent inhibitors of DHODH. nih.gov Inhibition of this enzyme leads to pyrimidine depletion, which halts cell cycle progression and induces metabolic stress in rapidly proliferating cells. nih.govnih.gov

Transglutaminase 2 (TG2): TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds. plos.org In celiac disease, it deamidates gluten peptides, enhancing their immunogenicity. nih.govresearchgate.net Inhibition of TG2 is therefore a promising therapeutic strategy. nih.gov Various small molecules have been developed as TG2 inhibitors, and in vitro studies using cell lysates and intestinal biopsies have confirmed their ability to block the enzyme's cross-linking activity. nih.govuni-giessen.de

| Enzyme Target | Disease Relevance | Example Inhibitor Class | Mechanism of Action | Reference |

|---|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Disorders | Quinoline Carboxylic Acids | Blocks de novo pyrimidine biosynthesis, causing cell cycle arrest. | nih.govnih.gov |

| Transglutaminase 2 (TG2) | Celiac Disease | Small Molecule Inhibitors (e.g., ZED1227) | Prevents deamidation of gluten peptides, reducing T-cell stimulation. | plos.orgnih.gov |

Beyond enzyme inhibition, derivatives based on similar scaffolds have been designed to interact with specific cell surface or intracellular receptors.

Prostaglandin D2 receptor 2 (DP2): The DP2 receptor, also known as CRTH2, is a key player in the inflammatory cascade associated with allergic diseases like asthma. nih.govwikipedia.org It is activated by prostaglandin D2 (PGD2), which is released by mast cells. wikipedia.orgcaymanchem.com This activation leads to the recruitment and activation of eosinophils and other immune cells. nih.gov Receptor binding assays are used to identify and characterize antagonists that can block PGD2 from binding to the DP2 receptor, thereby mitigating the inflammatory response.

Gamma-secretase modulators (GSMs): Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. scispace.com Instead of inhibiting the enzyme, which can cause toxicity due to interference with other signaling pathways (like Notch), GSMs subtly alter its activity. nih.gov Fluorinated piperidine acetic acids represent a class of GSMs that selectively reduce the production of the more toxic Aβ42 peptide. nih.gov Their binding and modulatory effects are quantified through cellular assays that measure the levels of different Aβ species.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ijper.orgnih.gov This in silico approach provides valuable insights into the specific molecular interactions that stabilize the ligand-protein complex, guiding the rational design of more potent and selective analogues.

For derivatives of this compound, docking studies can reveal how the fluoropyridine ring sits within a hydrophobic pocket of the target's active site, while the carboxylic acid group forms crucial hydrogen bonds or ionic interactions with key amino acid residues. nih.gov For example, in the case of oxazolidinone derivatives targeting bacterial ribosomes, docking can predict how the molecule orients itself to interfere with protein synthesis. frontiersin.orgnih.gov These computational models help to explain observed SAR data and prioritize the synthesis of new compounds with improved binding characteristics.

Mechanistic Studies of Metabolic Fate in Model Systems

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. While direct metabolic studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related fluorinated phenyl pyridine (B92270) carboxylic acids using microbial model systems. These models, particularly filamentous fungi like Cunninghamella elegans, are well-established for their ability to mimic mammalian drug metabolism, especially Phase I oxidative reactions mediated by cytochrome P450 (CYP) enzymes. nih.govauctoresonline.org

Studies utilizing Cunninghamella elegans have demonstrated that fungi possess a repertoire of enzymes capable of transforming xenobiotics in a manner analogous to mammalian systems. auctoresonline.org For fluorinated aromatic compounds, a key enzymatic transformation is hydroxylation, a reaction typically catalyzed by cytochrome P450 monooxygenases. nih.gov These enzymes are capable of inserting an oxygen atom into a C-H bond, a critical first step in detoxification and elimination pathways.

In the case of fluorophenyl pyridine carboxylic acids, incubations with C. elegans have shown that the degree of biotransformation is dependent on the position of the fluorine substituent. nih.gov This suggests that the electronic and steric properties conferred by the fluorine atom can influence the substrate's ability to bind to the active site of the metabolizing enzymes. The observation that related compounds are biotransformed by this fungal model points to the likelihood that this compound would also be a substrate for similar enzymatic transformations.

Interestingly, some fluorophenyl pyridine carboxylic acids have been found to be inhibitory towards rat liver microsomes. nih.gov This highlights the utility of microbial models like C. elegans in generating metabolites that might not be readily produced in traditional in vitro mammalian systems, thereby providing crucial information on potential metabolic pathways. nih.gov

Table 1: Postulated Enzymatic Transformations of this compound based on Model Systems

| Transformation | Enzyme Class (Postulated) | Description |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenases | Addition of a hydroxyl (-OH) group to the pyridine ring. |

| Side-Chain Oxidation | Oxidoreductases | Further oxidation of the acetic acid side chain. |

| Conjugation | Transferases (e.g., UGTs, SULTs) | Addition of endogenous molecules like glucuronic acid or sulfate. |

Analysis of the biotransformation of fluorophenyl pyridine carboxylic acids by Cunninghamella elegans has led to the identification of hydroxylated metabolites. nih.gov Specifically, hydroxylation has been observed on the phenyl ring of these compounds. nih.gov This suggests that a primary metabolic pathway for this compound would likely involve hydroxylation of the pyridine ring. The exact position of hydroxylation would be influenced by the directing effects of the existing substituents—the fluorine atom and the acetic acid side chain.

Beyond initial hydroxylation, further biotransformation can occur. The resulting hydroxylated metabolite could undergo subsequent oxidation or conjugation reactions. Conjugation with endogenous molecules such as glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (catalyzed by sulfotransferases, SULTs) is a common Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. While direct evidence for the conjugation of this compound is not available, it represents a plausible metabolic fate based on the presence of the carboxylic acid and potential hydroxyl groups.

Table 2: Potential Biotransformation Products of this compound

| Parent Compound | Potential Metabolite | Description |

| This compound | Hydroxy-2-(4-fluoropyridin-3-yl)acetic acid | Product of Phase I aromatic hydroxylation. |

| This compound | This compound glucuronide | Product of Phase II conjugation at the carboxylic acid group. |

| Hydroxy-2-(4-fluoropyridin-3-yl)acetic acid | Hydroxy-2-(4-fluoropyridin-3-yl)acetic acid glucuronide | Product of Phase II conjugation at the newly formed hydroxyl group. |

The interaction of a xenobiotic with metabolic enzymes is governed by principles of substrate specificity. For cytochrome P450 enzymes, substrate recognition is determined by a combination of factors including the size, shape, lipophilicity, and electronic properties of the substrate molecule. The active sites of different CYP isoforms have distinct topographies, leading to their varying substrate specificities. For a molecule like this compound, the presence of the fluorine atom can significantly influence its interaction with CYP enzymes. The high electronegativity of fluorine can alter the electron density of the pyridine ring, potentially affecting its orientation within the enzyme's active site.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

A significant frontier in the study of 2-(4-Fluoropyridin-3-yl)acetic acid lies in the development of efficient methods for the synthesis of its individual enantiomers. The presence of a chiral center at the carbon atom adjacent to the carboxylic acid group means that the compound can exist as two non-superimposable mirror images. In many biological contexts, only one enantiomer is responsible for the desired activity, while the other may be inactive or even contribute to undesirable effects. Consequently, methods that can selectively produce a single enantiomer are of high value.

Future research should prioritize the development of asymmetric synthetic routes. Promising strategies include:

Asymmetric Catalysis: This approach utilizes small amounts of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For this compound, the asymmetric hydrogenation of a suitable precursor using chiral catalysts based on metals like rhodium, ruthenium, or iridium could be a direct and efficient route.

Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to a precursor. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. Research into new, highly effective, and recyclable auxiliaries could make this approach more practical and sustainable.

Biocatalysis: Harnessing the power of enzymes offers a green and highly selective alternative. Enzymes such as lipases could be used for the kinetic resolution of a racemic mixture of this compound esters, where the enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

A thorough understanding of how this compound behaves in biological and environmental systems necessitates the development of highly sensitive and specific analytical methods. Future research should focus on creating robust techniques for detecting minute quantities of the compound and identifying its metabolic byproducts.

For trace analysis, promising avenues include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is the gold standard for quantifying low levels of compounds in complex mixtures like blood plasma or water samples. Future work should focus on optimizing LC-MS/MS methods for high throughput and sensitivity.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This method offers high separation efficiency and requires only very small sample volumes, making it ideal for situations where samples are limited.

For metabolite identification, key areas for future research are:

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR is unparalleled for the definitive structural elucidation of isolated metabolites.

Integration of Machine Learning and AI in Structure-Reactivity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can be used to predict the properties and behavior of molecules like this compound, thereby accelerating the pace of discovery and reducing reliance on time-consuming and expensive laboratory experiments.

Future research directions in this area include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: By training ML models on existing data, it is possible to predict the biological activity (QSAR) or physical properties (QSPR) of new, un-synthesized derivatives of this compound. This can help in prioritizing which compounds to synthesize and test.

Prediction of ADMET Properties: ML models can be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds. Applying these models to this compound could provide early insights into its potential as a therapeutic agent.

Elucidation of Uncharted Mechanistic Pathways in Biological Systems

A deep understanding of the biological mechanisms of action of this compound is essential for its potential therapeutic applications. Future research should aim to uncover the specific molecular targets and signaling pathways that are modulated by this compound.

Key research areas include:

Target Identification and Validation: Techniques such as chemical proteomics and affinity chromatography can be used to identify the specific proteins that this compound binds to within a cell.

Systems Biology Approaches: The use of "omics" technologies, such as transcriptomics (studying gene expression) and proteomics (studying protein levels), can provide a comprehensive, system-wide view of the cellular response to the compound. This can help to uncover novel mechanisms and potential off-target effects.

Application in Materials Science or Supramolecular Chemistry

The molecular structure of this compound, which features a pyridine (B92270) ring and a carboxylic acid group, makes it an attractive building block for the creation of novel materials with unique properties.

Potential applications in this area include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylic acid can act as connection points for metal ions, allowing for the construction of highly porous, crystalline materials known as MOFs. These materials have potential applications in gas storage, separation, and catalysis. The fluorine atom could also influence the properties of the resulting MOF.

Supramolecular Assemblies: The ability of the carboxylic acid group to form hydrogen bonds and the potential for the pyridine ring to engage in π-π stacking interactions can be exploited to create self-assembled, higher-order structures such as gels or liquid crystals.

Surface Functionalization: The carboxylic acid group can be used to chemically anchor the molecule to the surfaces of various materials, including nanoparticles. This could be used to modify the surface properties of the material, for example, to improve its compatibility with biological systems.

By pursuing these diverse research avenues, the scientific community can hope to unlock the full potential of this compound, paving the way for new discoveries and innovative applications.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluoropyridin-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves functionalizing pyridine derivatives via fluorination and subsequent coupling with acetic acid moieties. Key steps include:

- Fluorination: Electrophilic fluorination of pyridine precursors using reagents like Selectfluor™ under controlled temperatures (0–25°C) to ensure regioselectivity at the 4-position .

- Acetic Acid Coupling: Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the acetic acid group. Solvent choice (e.g., THF or DMF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC and adjust reaction time (typically 12–24 hours) to minimize by-products .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid direct contact; wash skin immediately with soap/water if exposed .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS warnings ("Warning" signal word) .

- Spill Management: Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and ventilate the area .

Advanced: How can spectroscopic techniques (NMR, HPLC) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry via fluorine-induced deshielding. For example, the fluorine atom at C4 of pyridine causes a downfield shift (~160 ppm in ¹³C NMR) in adjacent protons .

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity. Retention time and peak symmetry (theoretical plates >2000) indicate purity >98% .

- Mass Spectrometry: ESI-MS in negative mode should show [M-H]⁻ at m/z 170.03 (calculated for C₇H₅FNO₂) .

Advanced: What are the implications of crystallographic data in understanding the molecular interactions of this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

-

Hydrogen Bonding: The carboxylic acid group forms intermolecular H-bonds (O-H···N, ~2.8 Å), stabilizing crystal packing .

-

Torsional Angles: The dihedral angle between pyridine and acetic acid moieties (~15°) influences solubility and reactivity.

-

Packing Diagram:

Parameter Value Space group P2₁/c Unit cell (Å) a=12.502, b=8.269, c=9.020 β angle 93.57° These data aid in predicting solubility profiles and designing co-crystals for enhanced bioavailability .

Basic: What are the key solubility and stability characteristics of this compound under various experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (~2 mg/mL at 25°C). Solubility enhances at pH >7 due to deprotonation of the carboxylic acid group .

- Stability: Degrades under prolonged UV exposure. Store in amber vials. Stable in inert atmospheres (N₂) up to 150°C .

- pH Sensitivity: Protonation states affect reactivity; buffer solutions (pH 4–7) are recommended for biological assays .

Advanced: How can computational modeling predict the reactivity and potential biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites. Fluorine's electron-withdrawing effect increases reactivity at C2/C5 positions .

- Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina. The acetic acid moiety shows affinity for polar binding pockets (ΔG ~-8.5 kcal/mol) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at C4) with anti-inflammatory activity (pIC₅₀ ~6.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.